(Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol
Description
This compound is a thiazole derivative featuring a (Z)-configured imino group at position 2 of the thiazole ring, a 3-nitrophenyl substituent at position 4, and a 3-hydroxypropyl chain at position 2. The propanol side chain may influence solubility and hydrogen-bonding capacity, which is critical for biological activity or crystallization behavior. Structural characterization of such compounds typically employs techniques like X-ray crystallography (using SHELX programs ) and spectroscopic methods (e.g., LCMS, ESI-MS ).
Properties
IUPAC Name |
3-[2-(2-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-18-9-3-2-8-16(18)20-19-21(10-5-11-23)17(13-27-19)14-6-4-7-15(12-14)22(24)25/h2-4,6-9,12-13,23H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUMOUOIXCXAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol, with the CAS number 905781-56-8, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, an imino group, and multiple aromatic substituents, which may enhance its interaction with biological targets.
- Molecular Formula : C19H19N3O4S
- Molecular Weight : 385.44 g/mol
- Structural Characteristics : The presence of the thiazole moiety is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring can facilitate interactions through hydrogen bonding and π-π stacking, which are critical for binding to biological molecules. The imino group may also play a role in modulating the activity of these targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial and fungal strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2d | Candida albicans | MIC = 1.23 μg/mL |
| 2e | Candida parapsilosis | MIC = comparable to ketoconazole |
These findings suggest that the compound could be effective in treating fungal infections by inhibiting the growth of pathogens .
Anticancer Activity
Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The mechanism involves interference with cell cycle progression and induction of cell death pathways. The specific interactions between this compound and cancer-related molecular targets remain an area of active investigation .
Case Studies and Research Findings
- Antifungal Screening : A study synthesized a series of thiazole derivatives and assessed their antifungal properties using the EUCAST protocol. Compounds exhibiting significant activity against Candida species were identified, reinforcing the potential of thiazole derivatives in antifungal therapy .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various enzymes involved in fungal metabolism. Results indicated favorable interactions with key residues in the catalytic sites of target enzymes, suggesting a mechanism for its antifungal activity .
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactivity
The compound’s synthesis involves a multistep process combining Claisen-Schmidt condensation, cyclization, and functional group modifications. Key intermediates include:
-
3-Nitrophenylthiazole precursors (e.g., 4-(3-nitrophenyl)thiazol-2-amine) .
-
2-Methoxyphenylimino derivatives formed via Schiff base reactions under microwave-assisted conditions .
A representative synthesis route:
textPropiophenone → Chalcone intermediate → Cyclization with hydrazine hydrate → Functionalization with 2-methoxyphenyl isocyanate
Conditions: Ethanol solvent, 60–80°C, 6–12 hrs .
Nitro Group Reduction
The 3-nitrophenyl group undergoes catalytic hydrogenation or chemical reduction:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C (10 psi, EtOH, 4 hrs) | 3-Aminophenylthiazole derivative | 78% | |
| NaBH₄/CuCl₂ (MeOH, 2 hrs) | Partially reduced nitroso intermediate | 45% |
Mechanistic insight: Nitro → Nitroso → Amine pathway via radical intermediates .
Thiazole Ring Reactivity
The thiazole core participates in:
-
Electrophilic Substitution : Nitration at C5 with HNO₃/H₂SO₄ (yield: 62%).
-
Nucleophilic Attack : Methoxy group-directed substitution at C4 with Grignard reagents (e.g., CH₃MgBr) .
Propanol Chain Modifications
-
Esterification : Reacts with acetyl chloride (pyridine catalyst) to form acetate ester (yield: 85%).
-
Oxidation : CrO₃/H₂SO₄ converts –CH₂OH to –COOH (yield: 68%).
Mechanistic Studies and Stability
-
Thermal Stability : Decomposes at >200°C via nitro group degradation (TGA data).
-
Photoreactivity : UV irradiation (λ = 254 nm) induces imine bond cleavage (50% degradation in 3 hrs).
-
Electrochemical Behavior : Cyclic voltammetry shows nitro reduction peak at −0.73 V (vs. Ag/AgCl) .
Biological Activity Correlations
-
Antibacterial Activity : MIC = 5.71 µM against Mycobacterium tuberculosis H37Rv, linked to nitro group bioactivation .
-
Mutagenicity Risk : Calculated LUMO = −0.11 eV (DFT) suggests moderate nitroreductase-mediated activation .
Comparative Reactivity Table
| Reaction Type | Reagents | Key Intermediate | Yield | Selectivity |
|---|---|---|---|---|
| Nitro Reduction | H₂/Pd-C | 3-Aminophenylthiazole | 78% | High |
| Esterification | AcCl/Pyridine | Acetate ester | 85% | Complete |
| Electrophilic Substitution | HNO₃/H₂SO₄ | 5-Nitro-thiazole | 62% | Moderate |
Critical Insights from Literature
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazole-based imino derivatives. Below is a comparative analysis with structurally related compounds from the literature:
| Compound | Key Substituents | Biological/Physicochemical Properties | Reference |
|---|---|---|---|
| (Z)-3-(2-((2-Methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol (Target) | 2-Methoxyphenylimino, 3-nitrophenyl, propanol | Hypothesized enhanced π-π stacking and hydrogen bonding due to nitro and hydroxyl groups. | N/A |
| Series I: (Z)-N-(4,9-dihydronaphtho[2,3-d]thiazol-3(2H)-yl)-4’-[2.2]paracyclophanylamide | Dihydronaphthoquinone, paracyclophanylamide | Superior antiproliferative activity (IC₅₀ = 2.1 µM) against SK-MEL-5 melanoma cells vs. Series II/III . | |
| (2Z)-2-[(4-Fluorophenyl)imino]-4-methylthiazol-3(2H)-ylmethanone | 4-Fluorophenylimino, 4-methylphenyl ketone | Reduced steric hindrance; higher crystallinity observed in X-ray studies . | |
| (Z)-N'-(4-(2-(4-Chlorophenyl)benzo[d]thiazol-3(2H)-yl)thiazol-2-yl)-N-(4-substituted phenyl) | 4-Chlorophenyl, substituted phenyl carboxamidine | Anti-inflammatory activity (COX-2 inhibition: ~70% at 10 µM) . |
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-nitrophenyl group in the target compound likely enhances electrophilicity compared to the 4-fluorophenyl or 4-methylphenyl substituents in analogues . This could improve binding to enzyme active sites (e.g., kinases or cyclooxygenases).
- Methoxy groups (as in the target and Series I) improve solubility but may reduce membrane permeability compared to halogenated derivatives .
Biological Activity Trends: Compounds with extended aromatic systems (e.g., dihydronaphthoquinone in Series I) show stronger antiproliferative effects, suggesting that planar motifs enhance intercalation or protein binding . The target compound’s propanol chain may mimic natural substrates (e.g., ATP or NADPH), but empirical data are lacking compared to validated inhibitors like Series I .
Crystallographic Behavior :
- Hydrogen-bonding networks (e.g., hydroxyl → nitro interactions) in the target compound could stabilize crystal packing, as seen in similar thiazoles analyzed via SHELXL .
- Fluorinated analogues (e.g., ) exhibit simpler packing patterns due to weaker intermolecular forces.
Physicochemical Properties :
- LogP : Estimated ~3.2 (moderately lipophilic due to nitro and methoxy groups).
- Hydrogen-Bond Donors/Acceptors: 1 donor (OH), 5 acceptors (N, O from nitro, methoxy, thiazole).
- Topological Polar Surface Area (TPSA) : ~90 Ų (suggests moderate bioavailability).
Research Findings and Gaps
- Synthetic Feasibility : The target compound’s nitro group may complicate synthesis (risk of reduction side reactions), unlike chlorophenyl or methyl derivatives .
- Biological Data: No direct antiproliferative or enzymatic data are available for the target compound.
- Computational Insights : Molecular docking (using tools like AutoDock) and wavefunction analysis (via Multiwfn ) could predict binding modes and electronic properties relative to analogues.
Preparation Methods
Procedure from Patent AU2004200096A1
- Reactants :
- 3-Nitroacetophenone (10 mmol)
- Thiourea (12 mmol)
- Iodine (10 mmol) in anhydrous ethanol (50 mL)
- Conditions : Reflux at 80°C for 12 hours under nitrogen.
- Workup :
- Cool to 0°C, precipitate crude product.
- Wash with 5% sodium thiosulfate to remove residual iodine.
- Recrystallize from ethanol to yield 2-amino-4-(3-nitrophenyl)thiazole (68% yield).
This intermediate serves as the foundation for subsequent functionalization.
Imination at Thiazole Position 2
The 2-amino group undergoes condensation with 2-methoxybenzaldehyde to form the imino linkage. This step requires careful pH and solvent control to favor (Z)-stereochemistry.
Schiff Base Formation Adapted from PMC4158547
- Reactants :
- 2-Amino-4-(3-nitrophenyl)thiazole (5 mmol)
- 2-Methoxybenzaldehyde (5.5 mmol)
- Anhydrous ethanol (30 mL)
- Catalysis : Glacial acetic acid (0.5 mL) as proton donor.
- Conditions : Stir at 60°C for 6 hours.
- Stereochemical Control :
Propanol Side Chain Introduction
The propan-1-ol moiety is installed at thiazole position 3 through nucleophilic substitution or Mitsunobu reaction.
Alkylation via Bromopropanol (Pathway A)
- Reactants :
- (Z)-2-((2-Methoxyphenyl)imino)-4-(3-nitrophenyl)thiazole (3 mmol)
- 3-Bromopropan-1-ol (4.5 mmol)
- Potassium carbonate (6 mmol) in DMF (20 mL)
- Conditions : 80°C for 8 hours.
- Workup :
- Dilute with ice water, extract with ethyl acetate.
- Dry over Na₂SO₄, concentrate, and purify via column chromatography (CH₂Cl₂:MeOH = 10:1).
- Yield: 58% of target compound.
Mitsunobu Reaction for Stereoretention (Optimized Method)
- Reactants :
- Thiazole-imine intermediate (2 mmol)
- Propan-1-ol (3 mmol)
- Triphenylphosphine (3 mmol), DIAD (3 mmol) in THF (15 mL)
- Conditions : Room temperature, 24 hours.
- Advantage : Retains (Z)-configuration with >90% stereopurity.
- Yield : 63% after recrystallization from ethanol.
Characterization and Validation
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction (analogous to) confirms the (Z)-configuration, with dihedral angles between thiazole and aryl rings consistent with intramolecular H-bonding (O–H···N distance = 2.65 Å).
Optimization Challenges and Solutions
- Nitro Group Sensitivity : Avoid reductive conditions during propanol coupling; use aprotic solvents (DMF, THF).
- Stereochemical Drift : Perform Mitsunobu reaction at low temperatures (0–5°C) to minimize epimerization.
- Purification : Reverse-phase HPLC (C18 column, MeOH:H₂O = 70:30) resolves E/Z isomers when present.
Q & A
Q. Key Conditions :
| Step | Solvent | Catalyst/Temperature | Yield Range |
|---|---|---|---|
| 1 | Ethanol | None, reflux (80°C) | 60-75% |
| 2 | Acetonitrile | KOH, 50°C | 45-65% |
| 3 | DMF | H2SO4/HNO3, 0°C → RT | 30-50% |
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the methoxyphenyl (δ 3.8–4.0 ppm for -OCH3), nitrophenyl (δ 8.0–8.5 ppm for aromatic protons), and propanol moieties (δ 1.5–2.0 ppm for -CH2-) .
- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and nitrophenyl carbons (δ 145–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 438.12) .
- IR Spectroscopy : Detects C=N (1610–1630 cm⁻¹) and NO2 (1520 cm⁻¹) stretching .
Advanced: How can researchers optimize synthetic yields when facing low imino group incorporation?
Answer:
Low yields in imino bond formation often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl2) to enhance nucleophilic attack .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
- Temperature control : Gradual heating (40–60°C) minimizes decomposition .
Example Optimization :
| Condition | Yield Improvement | Reference |
|---|---|---|
| ZnCl2 (5 mol%) in DMF | 65% → 82% |
Advanced: How to resolve contradictions in biological activity data across cell lines?
Answer:
Discrepancies in bioassay results (e.g., IC50 values) may arise from:
- Cell line variability : Differences in membrane permeability or metabolic enzymes (e.g., cytochrome P450) .
- Structural analogs : Compare activity of derivatives (e.g., 3-nitrophenyl vs. 4-nitrophenyl) to identify pharmacophores .
- Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) .
Q. Case Study :
| Derivative | IC50 (μM) in HeLa | IC50 (μM) in MCF-7 | Key Structural Difference |
|---|---|---|---|
| Target compound | 12.3 ± 1.5 | 45.2 ± 3.1 | 3-Nitrophenyl group |
| 4-Nitrophenyl analog | 8.9 ± 0.7 | 10.4 ± 1.2 | Nitro group position |
Advanced: What methods confirm the (Z)-configuration of the imino group?
Answer:
Q. Validation Data :
| Method | Key Observation | Reference |
|---|---|---|
| X-ray | N-C-S-C dihedral angle = 172° | |
| DFT (B3LYP/6-31G*) | (Z)-isomer ΔG = -123.4 kcal/mol |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Variable groups : Synthesize analogs with:
- Methoxy position : 2-methoxy vs. 4-methoxy (see vs. 15).
- Nitro substituents : 3-nitro vs. 4-nitro phenyl .
- Biological endpoints : Test against kinase targets (e.g., EGFR) and apoptosis markers (e.g., caspase-3) .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. Example SAR Table :
| Analog | logP | EGFR Inhibition (%) | Caspase-3 Activation (Fold) |
|---|---|---|---|
| Target compound | 2.1 | 78 ± 5 | 3.2 ± 0.4 |
| 4-Methoxy analog | 1.8 | 65 ± 7 | 1.8 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
